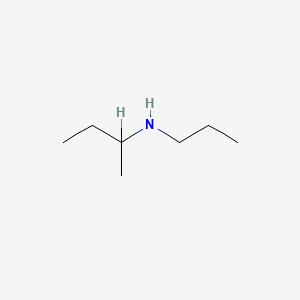
3,5-Dichlorophenylhydrazine
概要
説明
3,5-Dichlorophenylhydrazine is a chemical compound with the molecular formula C6H6Cl2N2 . It is used as a building block for the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which are used as anti-leukemic agents .
Molecular Structure Analysis
The molecular structure of 3,5-Dichlorophenylhydrazine is represented by the formula C6H6Cl2N2 . The compound has a molecular weight of 177.03 g/mol .
科学的研究の応用
Synthesis of Anti-Leukemic Agents
3,5-Dichlorophenylhydrazine Hydrochloride has been used as a building block for the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which are used as anti-leukemic agents . This application is particularly important in the field of medicinal chemistry, where new compounds are constantly being developed for the treatment of various diseases.
Organic Synthesis
In organic synthesis, 3,5-Dichlorophenylhydrazine is used as a reagent or building block. It’s involved in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Chemical Research
3,5-Dichlorophenylhydrazine is used in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methodologies .
Pharmaceutical Research
In pharmaceutical research, 3,5-Dichlorophenylhydrazine is used in the development of new drugs and therapeutic agents .
Material Science
3,5-Dichlorophenylhydrazine can also be used in material science for the development of new materials with unique properties .
Environmental Science
In environmental science, 3,5-Dichlorophenylhydrazine can be used in the study of environmental pollutants and their degradation .
Safety and Hazards
3,5-Dichlorophenylhydrazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(3,5-dichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOCIFROLPHOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344930 | |
| Record name | 3,5-Dichlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39943-56-1 | |
| Record name | 3,5-Dichlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-Dichlorophenylhydrazine interact with the GABAA receptor and what are the potential downstream effects?
A: While the exact mechanism of action is still under investigation, molecular docking studies suggest that 3,5-Dichlorophenylhydrazine exhibits a strong binding affinity for the GABAA receptor [, ]. This interaction is of particular interest because the GABAA receptor is a key player in the central nervous system, responsible for mediating inhibitory neurotransmission. Compounds that enhance GABAA receptor activity, like the commonly prescribed drug Diazepam, often exhibit anticonvulsant, anxiolytic, and sedative effects. The high binding energy observed for 3,5-Dichlorophenylhydrazine in silico suggests it may possess similar therapeutic properties [].
Q2: Could you elaborate on the binding energy findings from the in silico studies?
A: Researchers utilized molecular docking programs, specifically PatchDock and AutoDockVina, to predict the binding modes and energies of 3,5-Dichlorophenylhydrazine and other compounds identified in Combretum micranthum leaf extract with the GABAA receptor []. The binding energy, expressed in kcal/mol, provides an indication of the strength of the interaction between the compound and the receptor. The study revealed a remarkably high binding energy for 3,5-Dichlorophenylhydrazine, reaching -193.85 kcal/mol with PatchDock and -5.6 kcal/mol with AutoDockVina []. This binding energy is comparable to that of Diazepam, which exhibited -200.68 kcal/mol and -6.1 kcal/mol with the respective programs []. The close similarity in binding energies suggests that 3,5-Dichlorophenylhydrazine may possess comparable pharmacological activity to Diazepam.
Q3: Beyond GABAA receptor interaction, are there other potential applications for 3,5-Dichlorophenylhydrazine?
A: Yes, 3,5-Dichlorophenylhydrazine serves as a critical building block in synthesizing a diverse range of chemical compounds. For example, it plays a key role in creating novel chalcone and pyrazoline derivatives, which have shown promising anticancer activity in vitro []. These derivatives target the human thymidylate synthase enzyme, a crucial enzyme in DNA synthesis and a validated target for anticancer therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)
![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)